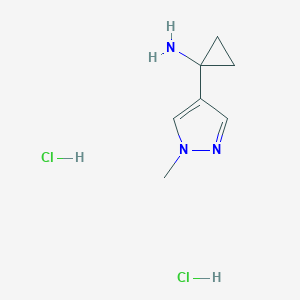

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride

Vue d'ensemble

Description

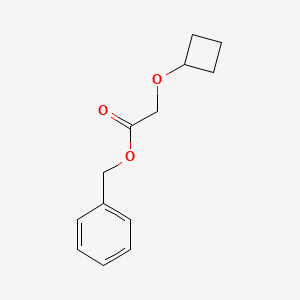

“1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride” is a chemical compound with the empirical formula C8H15Cl2N3. Its molecular weight is 224.13 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of this compound is CN1N=CC(CNC2CC2)=C1.[H]Cl.[H]Cl . The InChI key is BXBKIWNEKYUNQB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid . Its storage class code is 11, which corresponds to combustible solids .Applications De Recherche Scientifique

Chemical Inhibitors of Cytochrome P450 Isoforms

One significant application of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride is its potential role as a chemical inhibitor in studies involving Cytochrome P450 (CYP) enzymes. These enzymes are crucial for the metabolism of many drugs, and understanding their function is vital for predicting drug-drug interactions. Chemical inhibitors like this compound are used to assess the contribution of various CYP isoforms to drug metabolism, offering insights into potential interactions and metabolic pathways (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Synthesis of Pyrazole Heterocycles

The compound's structural moiety, the pyrazole ring, is significant in the synthesis of biologically active compounds. Pyrazole derivatives exhibit a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The versatility of pyrazole chemistry allows for the development of new therapeutic agents and provides a platform for medicinal chemistry innovations (Dar & Shamsuzzaman, 2015).

Pyrazolines in Organic Synthesis

Research into pyrazolines, closely related to pyrazoles, highlights the compound's role in synthesizing hexasubstituted pyrazolines. These derivatives are important for generating hexasubstituted cyclopropanes and hydroperoxy substituted pyrazolines, which serve as effective oxygen-atom transfer reagents. This area of study offers insights into creating novel organic compounds with potential applications in medicinal chemistry and other fields (Baumstark, Vásquez, & Mctush-Camp, 2013).

Quinoxaline Compounds in Medicine

The structural similarity of quinoxalines to pyrazoles, through their heterocyclic nature, showcases their application in medicinal chemistry. Quinoxalines and their derivatives are utilized in dyes, pharmaceuticals, and antibiotics, reflecting the broad applicability of heterocyclic compounds in designing new therapeutic agents. Their anticancer activities and use as catalysts' ligands in medicinal chemistry underscore the importance of research into related heterocycles like this compound (Pareek & Kishor, 2015).

Medicinal Chemistry of Methyl Substituted Pyrazoles

The emphasis on pyrazoles in medicinal chemistry, particularly methyl-substituted pyrazoles, highlights the importance of this compound in drug discovery. Methyl substituted pyrazoles have shown a wide spectrum of biological activities, making them potent medicinal scaffolds. This research area offers valuable insights into the development of new leads with high efficacy and less microbial resistance, showcasing the potential of this compound in medicinal applications (Sharma, Singh, Singh, Kataria, & Kumar, 2021).

Safety and Hazards

Propriétés

IUPAC Name |

1-(1-methylpyrazol-4-yl)cyclopropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-10-5-6(4-9-10)7(8)2-3-7;;/h4-5H,2-3,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKZBSUPIOHMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2(CC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-7-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1402735.png)

![2-(Tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine](/img/structure/B1402736.png)

![4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1402743.png)

![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-bromo-acryloylamino]-benzoic acid](/img/structure/B1402747.png)

![9-Chloro-5-isobutyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole](/img/structure/B1402749.png)

![2-Amino-5,7a-dihydrobenzo[d]-thiazol-4(3aH)-one](/img/structure/B1402750.png)

![5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1402754.png)